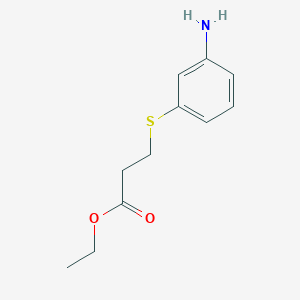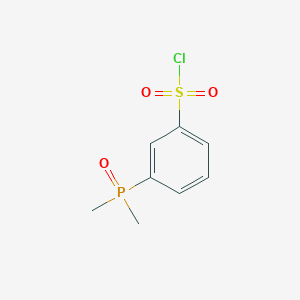
3-(Dimethylphosphoryl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Dimethylphosphoryl)benzenesulfonyl chloride: is an organosulfur compound with the molecular formula C8H10ClO3PS. This compound is characterized by the presence of a benzenesulfonyl chloride group substituted with a dimethylphosphoryl group at the third position. It is a colorless to pale yellow liquid that is soluble in organic solvents but reacts with water.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Phosphorus Pentachloride Method: This method involves the reaction of benzenesulfonic acid or its salts with phosphorus pentachloride. The mixture is heated in an oil bath at 170-180°C for several hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this involves the reaction of benzenesulfonic acid salts with phosphorus oxychloride.
Chlorosulfonic Acid Method: This method involves the reaction of benzene with chlorosulfonic acid.
Industrial Production Methods: Industrial production typically follows the same synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: 3-(Dimethylphosphoryl)benzenesulfonyl chloride undergoes nucleophilic substitution reactions with amines to form sulfonamides and with alcohols to form sulfonate esters.
Hydrolysis: The compound reacts with water to form benzenesulfonic acid and hydrochloric acid.
Common Reagents and Conditions:
Amines: Used in the formation of sulfonamides.
Alcohols: Used in the formation of sulfonate esters.
Water: Causes hydrolysis of the compound.
Major Products Formed:
Sulfonamides: Formed from reactions with amines.
Sulfonate Esters: Formed from reactions with alcohols.
Benzenesulfonic Acid: Formed from hydrolysis.
Aplicaciones Científicas De Investigación
Chemistry:
Biology:
- Employed in the modification of biomolecules to introduce sulfonyl groups, which can alter the biological activity of the molecules.
Medicine:
- Potential use in the development of pharmaceuticals, particularly in the synthesis of sulfonamide-based drugs.
Industry:
- Utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mecanismo De Acción
Mechanism: The compound exerts its effects primarily through nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can be attacked by nucleophiles such as amines and alcohols, leading to the formation of sulfonamides and sulfonate esters, respectively .
Molecular Targets and Pathways:
Nucleophiles: The primary targets are nucleophiles that can attack the sulfonyl chloride group.
Pathways: The reaction pathways typically involve the formation of a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride ion).
Comparación Con Compuestos Similares
Benzenesulfonyl Chloride: Similar structure but lacks the dimethylphosphoryl group.
Tosyl Chloride (p-Toluenesulfonyl Chloride): Contains a methyl group instead of the dimethylphosphoryl group.
Methanesulfonyl Chloride: Contains a methyl group instead of the benzene ring.
Uniqueness: 3-(Dimethylphosphoryl)benzenesulfonyl chloride is unique due to the presence of the dimethylphosphoryl group, which can impart different reactivity and properties compared to other sulfonyl chlorides.
Propiedades
Fórmula molecular |
C8H10ClO3PS |
|---|---|
Peso molecular |
252.66 g/mol |
Nombre IUPAC |
3-dimethylphosphorylbenzenesulfonyl chloride |
InChI |
InChI=1S/C8H10ClO3PS/c1-13(2,10)7-4-3-5-8(6-7)14(9,11)12/h3-6H,1-2H3 |
Clave InChI |
CCKZCUVDPVPLRS-UHFFFAOYSA-N |
SMILES canónico |
CP(=O)(C)C1=CC(=CC=C1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


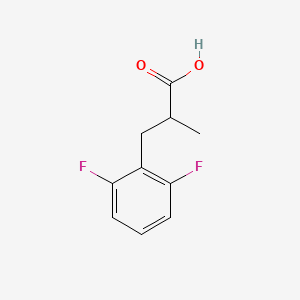

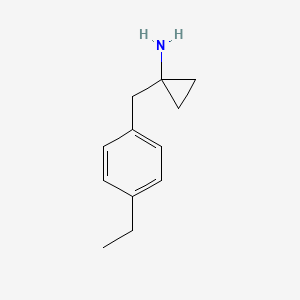
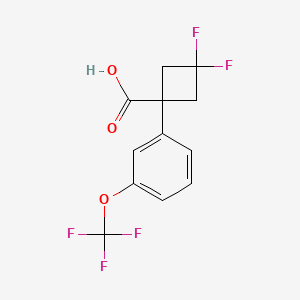

![n-(2-(8-Azabicyclo[3.2.1]octan-3-yl)ethyl)-N-methylcyclopropanamine](/img/structure/B13535379.png)
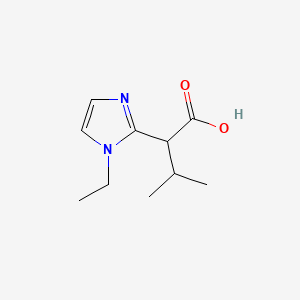
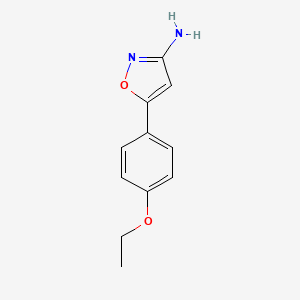

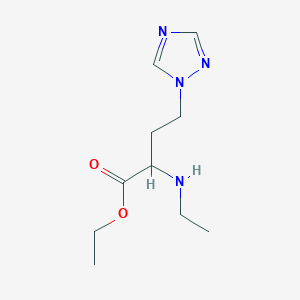
![{1-[(Dimethylamino)methyl]cyclobutyl}methanamine](/img/structure/B13535398.png)
![N-methyl-4-(trifluoromethyl)bicyclo[2.2.2]octan-1-amine hydrochloride](/img/structure/B13535412.png)

